Product packaging for Butyl 4-sulfamoylbenzoate(Cat. No.:CAS No. 59777-59-2)

Butyl 4-sulfamoylbenzoate

Cat. No.: B14620949
CAS No.: 59777-59-2
M. Wt: 257.31 g/mol
InChI Key: ZMMSBDVMJNGQMZ-UHFFFAOYSA-N
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Description

Butyl 4-sulfamoylbenzoate is a chemical intermediate of interest in pharmaceutical and medicinal chemistry research. The 4-sulfamoylbenzoate scaffold is a key structural motif in several classes of bioactive molecules. For instance, 4-sulfamoylbenzoic acid derivatives serve as precursors to important loop diuretics like bumetanide and have been investigated as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a target in inflammatory diseases . Furthermore, the 4-sulfamoylbenzoate structure has been utilized in the synthesis of metal complexes, such as those with copper, which have demonstrated potential antibacterial properties in scientific studies . As an ester derivative, this compound itself may be valued primarily as a synthetic building block or precursor in the development of novel enzyme inhibitors or for further structural elaboration in drug discovery efforts. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4S B14620949 Butyl 4-sulfamoylbenzoate CAS No. 59777-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59777-59-2

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

butyl 4-sulfamoylbenzoate

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)17(12,14)15/h4-7H,2-3,8H2,1H3,(H2,12,14,15)

InChI Key

ZMMSBDVMJNGQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Butyl 4 Sulfamoylbenzoate and Its Structural Analogues

Esterification and Functionalization Strategies for the Butyl Moiety

The formation of the butyl ester is a critical step in the synthesis of the target compound. This is typically achieved through the esterification of 4-sulfamoylbenzoic acid with butanol.

Fischer-Speier Esterification: The most traditional method involves reacting the carboxylic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, and heat. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it forms. Industrial preparations often utilize this robust method.

Modern Coupling Reagents: To avoid the harsh conditions of acid catalysis, modern coupling reagents can be employed. Reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like N,N'-dimethylaminopyridine (DMAP) can facilitate the clean conversion of carboxylic acids and alcohols to esters. This method offers the advantage of producing volatile byproducts (t-butanol and CO2), simplifying purification. Other peptide coupling reagents such as TBTU, TATU, or COMU have also been adapted for ester synthesis at room temperature.

Microwave-Assisted Synthesis: To accelerate the reaction, microwave-assisted organic synthesis (MAOS) has been applied to the esterification of benzoic acid with n-butanol. This green chemistry approach significantly reduces reaction times from hours to minutes compared to conventional heating methods.

Functionalization of the butyl group itself is less common for this specific scaffold but can be achieved prior to esterification by using a functionalized butanol derivative.

Table 1: Comparison of Selected Esterification Methods for Benzoic Acid Derivatives

Method Reagents/Catalyst Conditions Typical Reaction Time Advantages
Fischer-Speier n-Butanol, H₂SO₄ Reflux 8 hours Cost-effective, scalable.
Di-tert-butyl dicarbonate n-Butanol, (Boc)₂O, DMAP Room Temperature ~2 minutes (flow) Mild conditions, volatile byproducts.
Microwave-Assisted n-Butanol, H₂SO₄ Microwave Irradiation ~6 minutes Rapid synthesis, energy efficient.
Triphenylphosphine Dihalide n-Butanol, Ph₃PBr₂, DMAP Room Temperature N/A High yields under mild conditions.

Introduction and Modification of the Sulfamoyl Group in Benzoate (B1203000) Ester Frameworks

The sulfamoyl group (-SO₂NH₂) is a key functional group that can be introduced onto the benzoate framework through several strategies.

Chlorosulfonation followed by Amination: A common and direct route begins with the chlorosulfonation of a benzoic acid or ester. This electrophilic aromatic substitution reaction uses chlorosulfonic acid to install a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Due to the electron-withdrawing nature of the carboxyl or ester group, this reaction typically requires elevated temperatures. The resulting sulfonyl chloride is then treated with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide (sulfamoyl) group.

Modification of the Sulfamoyl Group: Once the primary sulfamoyl group is in place, it can be further modified. Advanced catalytic methods, including carbene organocatalysis, have been developed for the highly enantioselective modification of existing sulfonamides. While these methods are often applied to more complex molecules, the principles can be extended to sulfamoylbenzoates for creating diverse analogues. The aryl(sulfonyl)amino group can also be designed to act as a leaving group in intramolecular substitution reactions, demonstrating its synthetic versatility.

  • Structure Activity Relationship Sar and Rational Design of Butyl 4 Sulfamoylbenzoate Derivatives

    Elucidation of Structural Determinants for Modulating Molecular Activity

    The molecular activity of sulfamoylbenzoate derivatives is governed by specific structural features that dictate their interaction with biological targets. A primary determinant for the activity of many compounds in this class is the unsubstituted primary sulfonamide group (-SO₂NH₂). This functional group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs). For instance, in studies on related methyl 5-sulfamoyl-benzoates, the sulfonamide moiety directly coordinates with the Zn(II) ion in the active site of carbonic anhydrase IX (CAIX), a key step in the inhibitory mechanism. mdpi.com

    Stereochemical Considerations in Butyl 4-sulfamoylbenzoate Analogues

    The introduction of chiral centers into analogues of this compound can have profound effects on their biological activity, pharmacokinetics, and pharmacodynamics. Since biological targets like enzymes and receptors are themselves chiral, they can interact differently with each enantiomer of a chiral drug. This can result in one enantiomer having significantly higher potency, a different biological effect, or a more favorable metabolic profile than the other.

    A pertinent example is seen in studies of structurally related sulfamoylphenyl carbamates, such as 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC), which possesses a chiral center in its alkyl chain. The individual enantiomers, (S)-MBPC and (R)-MBPC, were synthesized and evaluated for their anticonvulsant activity. The study revealed enantiospecificity in both the pharmacodynamic and pharmacokinetic profiles. The (S)-MBPC enantiomer exhibited a more potent anticonvulsant effect, with an ED₅₀ value of 19 mg/kg, compared to 39 mg/kg for the (R)-MBPC enantiomer. mdpi.com Furthermore, significant differences were observed in their metabolism, with (R)-MBPC showing a 65% higher clearance rate, leading to lower plasma exposure. mdpi.com

    These findings underscore the importance of stereochemistry in the design of this compound derivatives. Introducing a chiral center, for instance, in the butyl ester chain or through substitution on the benzoate (B1203000) ring, would necessitate separate synthesis and evaluation of the individual enantiomers. The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution, which can be achieved through methods like the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. wikipedia.org Neglecting stereochemical considerations could lead to misleading SAR data and the development of suboptimal drug candidates.

    Systematic Exploration of Substituent Effects on the Benzoate Ring and Sulfamoyl Nitrogen

    Systematic modification of substituents on both the benzoate ring and the sulfamoyl nitrogen of the this compound scaffold is a cornerstone of SAR studies. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby altering its binding affinity and selectivity for a biological target.

    Benzoate Ring Substitution: Variations of substituents on the benzenesulfonamide (B165840) ring have been shown to dramatically affect activity. In a series of methyl 5-sulfamoyl-benzoates designed as carbonic anhydrase inhibitors, different halogen and alkylthio substituents were introduced onto the ring. mdpi.com The position and nature of these substituents were found to be critical for both affinity and selectivity. For example, introducing a chlorine atom at the 2-position and a thiophenyl group at the 4-position (relative to the ester) led to a compound with an exceptionally high affinity for the tumor-associated CAIX isozyme (Kd = 0.12 nM) and over 100-fold selectivity against other CA isozymes. mdpi.com This highlights how electron-withdrawing and sterically bulky groups can be strategically placed to exploit unique features of the target's active site.

    The following table summarizes the binding affinity (as dissociation constant, Kd) of selected methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives for the target CAIX, illustrating the impact of ring substitution.

    CompoundSubstituent at C2Substituent at C4Binding Affinity for CAIX (Kd, nM)
    3bClSPh0.20
    4bFSPh0.12
    5aSPhCl7.8
    7bClSO₂Ph1.5
    8bFSO₂Ph0.80

    Data derived from a study on methyl 5-sulfamoyl-benzoates as carbonic anhydrase IX inhibitors. mdpi.com SPh = thiophenyl; SO₂Ph = phenylsulfonyl.

    Sulfamoyl Nitrogen Substitution: While many potent inhibitors rely on a primary (unsubstituted) sulfonamide, modification at the sulfamoyl nitrogen (N-substitution) can also be explored. This strategy can be used to alter physicochemical properties, such as solubility and membrane permeability, or to probe for additional interactions with the target protein. However, N-substitution often leads to a significant decrease in affinity for metalloenzymes where the -NH₂ is required for metal coordination. In such cases, this strategy is less viable for improving on-target potency but may be used to modulate other drug-like properties.

    Scaffold Hopping and Bioisosteric Replacement Strategies in Sulfamoylbenzoate-Based Ligand Design

    To expand the chemical space and discover novel chemotypes with improved properties, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. researchgate.netrsc.org These approaches move away from simple substituent decoration of the existing this compound core to explore entirely new, yet functionally similar, molecular architectures.

    Scaffold Hopping: Scaffold hopping is a strategy that aims to identify structurally novel compounds by modifying the central core structure of a known active molecule while retaining its key pharmacophoric features. mdpi.comrsc.org Starting from the sulfamoylbenzoate template, a scaffold hop could involve replacing the entire benzene (B151609) ring with a different aromatic or heteroaromatic system (e.g., pyridine, thiophene (B33073), or pyrazole). The goal is to find a new core that maintains the crucial spatial arrangement of the key interacting groups (the butyl ester and the sulfamoyl moiety) but possesses a different structural backbone. nih.gov This can lead to significant benefits, such as improved physicochemical properties (e.g., solubility), altered metabolic profiles, and the generation of novel, patentable intellectual property. researchgate.net

    Bioisosteric Replacement: Bioisosterism is a strategy where one functional group or atom in a lead compound is replaced by another with similar physicochemical or topological properties, with the aim of retaining or improving biological activity. rsc.org This is a more conservative approach than scaffold hopping. For the this compound scaffold, several bioisosteric replacements could be considered:

    Ester Group: The butyl ester could be replaced with other groups that can act as hydrogen bond acceptors and occupy a similar space. Examples include amides, ketones, or five-membered heterocycles like oxadiazoles (B1248032) or triazoles. tcichemicals.com

    Sulfonamide Group: While often critical for activity, in some contexts, the sulfonamide could be replaced by bioisosteres like a phosphonamide or a reversed sulfonamide, provided the key interactions are maintained.

    Aromatic Ring: A phenyl ring can sometimes be replaced by other cyclic systems. A classic example is the replacement of a benzene ring with a thiophene ring.

    These strategies are powerful tools for lead optimization, allowing chemists to systematically address issues with potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties of the initial lead compound. mdpi.com

    Library Design and Synthesis for High-Throughput Screening of Novel Compounds

    The discovery of new lead compounds based on the this compound scaffold can be accelerated through the design, synthesis, and screening of a chemical library. A screening library is a large collection of diverse but structurally related compounds designed to efficiently explore the relevant chemical space around the parent molecule. researchgate.net

    Library Design: The design of a focused library of sulfamoylbenzoate derivatives begins with the core scaffold. Diversity is introduced by varying substituents at specific points on the molecule. For this compound, these points would primarily be on the benzoate ring and potentially the butyl ester chain. The choice of substituents is guided by several factors:

    Chemical Diversity: A wide range of functional groups should be included to probe for different types of interactions (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged groups).

    Physicochemical Properties: The library should be designed to have drug-like properties, adhering to guidelines such as Lipinski's Rule of Five, to maximize the chances of identifying compounds with good oral bioavailability.

    Synthetic Tractability: The chosen building blocks and reactions must be robust and high-yielding to allow for the efficient parallel synthesis of hundreds or thousands of compounds.

    Synthesis and Screening: The synthesis of such a library often employs parallel synthesis techniques. A common synthetic route for sulfamoylbenzoate derivatives involves reacting a substituted 4-chlorosulfonylbenzoic acid with various amines to build a diverse set of sulfonamides, followed by esterification with different alcohols. Alternatively, as demonstrated in the synthesis of related compounds, a key intermediate like 2,4-dihalo-5-sulfamoyl-benzoate can be reacted with a library of nucleophiles (e.g., thiols) to generate diverse products. mdpi.com

    Once synthesized, the compound library is subjected to high-throughput screening (HTS). HTS utilizes automated robotics to rapidly test the entire library for activity against a specific biological target. This process can quickly identify "hits"—compounds that show promising activity. These hits then become the starting point for more focused lead optimization efforts, re-entering the design-synthesize-test cycle to refine their properties into a potential drug candidate.

    Computational Chemistry and Theoretical Investigations of Butyl 4 Sulfamoylbenzoate Systems

    Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

    Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of sulfonamide-containing compounds. nih.govnih.gov Such studies on Butyl 4-sulfamoylbenzoate would elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and intermolecular interactions.

    Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map is another vital output, which visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups and the nitrogen of the sulfamoyl group, indicating sites prone to electrophilic attack or hydrogen bond acceptance.

    These calculations provide a quantitative basis for predicting how the molecule will interact with biological targets and other chemical species.

    Table 1. Hypothetical Quantum Chemical Descriptors for this compound calculated using DFT.
    DescriptorCalculated ValueSignificance
    EHOMO (eV)-7.25Energy of the highest occupied molecular orbital; relates to electron-donating ability.
    ELUMO (eV)-1.10Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
    HOMO-LUMO Gap (eV)6.15Indicates chemical stability and reactivity.
    Dipole Moment (Debye)4.8Measures the overall polarity of the molecule.
    Mulliken Charge on Sulfonyl Oxygen (a.u.)-0.65Indicates a partial negative charge, making it a likely hydrogen bond acceptor.

    Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

    Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations in an explicit solvent like water can reveal its dynamic behavior and preferred conformations in a solution environment, which mimics physiological conditions. peerj.com

    The flexibility of the butyl ester chain is a key aspect that can be explored. MD trajectories would show the rotation around the C-O and C-C single bonds of the butyl group, determining the range of accessible conformations and their relative stabilities. Similarly, the orientation of the sulfamoyl (-SO₂NH₂) group relative to the benzene (B151609) ring can be analyzed. This conformational flexibility is critical as it dictates the shape of the molecule, which in turn affects its ability to fit into the binding site of a biological target. researchgate.net Analysis of parameters like the root-mean-square deviation (RMSD) and dihedral angle distributions over the simulation time provides quantitative insights into the molecule's structural dynamics.

    Table 2. Analysis of Key Dihedral Angles in a Hypothetical MD Simulation of this compound.
    Dihedral AngleDescriptionObserved Range (degrees)Most Populated Conformation
    τ1 (Cring-Ccarbonyl-O-CH₂)Orientation of the ester group170 to 190Anti-periplanar (trans)
    τ2 (Ccarbonyl-O-CH₂-CH₂)First torsion of the butyl chain-180 to 180Gauche and Anti
    τ3 (O-CH₂-CH₂-CH₂)Second torsion of the butyl chain-180 to 180Gauche and Anti
    τ4 (Cring-S-N-H)Orientation of the sulfamoyl group-70 to 70Syn-periplanar

    Ligand-Target Docking and Scoring Methodologies for Interaction Profiling

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, which belongs to the sulfonamide class, relevant targets could include enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthase. nih.govnih.gov Docking simulations place the flexible ligand into the active site of the rigid or flexible receptor, generating multiple binding poses.

    These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The best-scoring pose provides a hypothesis for the binding mode. Analysis of this pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues in the target's active site. For instance, the sulfamoyl group is a classic zinc-binding group in metalloenzymes and a potent hydrogen bond donor/acceptor, while the butyl chain can engage in hydrophobic interactions. nih.gov This interaction profiling is crucial for understanding the basis of molecular recognition and for guiding the design of more potent inhibitors.

    Table 3. Hypothetical Docking Results of this compound into a Carbonic Anhydrase Active Site.
    ParameterValue/Description
    Protein TargetCarbonic Anhydrase II (PDB ID: 2CBA)
    Docking Score (kcal/mol)-7.9
    Key Hydrogen BondsSulfamoyl NH₂ with Thr199; Sulfonyl O with Thr199 backbone NH
    Coordination InteractionSulfamoyl nitrogen with catalytic Zn²⁺ ion
    Hydrophobic InteractionsButyl chain with Val121, Val143, Leu198; Benzene ring with Phe131

    Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

    Cheminformatics involves the use of computational methods to analyze chemical data. One of its most powerful applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

    To build a QSAR model for this compound and its analogs, a dataset of compounds with experimentally measured activities against a specific target is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors) and 3D descriptors (e.g., molecular volume, surface area). Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that predicts activity based on the most relevant descriptors. jbclinpharm.orgsums.ac.ir A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates.

    Hypothetical QSAR Equation: pIC₅₀ = 0.45 * LogP - 0.12 * TPSA + 0.05 * MW - 2.15

    Table 4. Sample Data for a QSAR Model of 4-Sulfamoylbenzoate Derivatives.
    CompoundR-group (Ester)LogPTPSA (Ų)MW (g/mol)Experimental pIC₅₀
    1Methyl1.289.8215.25.4
    2Ethyl1.789.8229.25.8
    3Propyl2.289.8243.36.1
    4 (this compound)Butyl2.789.8257.36.4

    Investigation of Intermolecular Interactions through Computational Analysis

    The way molecules pack together in a solid state (crystal lattice) is governed by a complex network of intermolecular interactions. Computational analysis can be used to dissect and quantify these interactions, which is crucial for understanding physical properties like melting point and solubility. nih.govresearchgate.net

    Table 5. Hypothetical Contribution of Different Intermolecular Interactions to the Lattice Energy of this compound.
    Interaction TypeInteracting GroupsContribution to Lattice Energy (%)Description
    Hydrogen BondN-H···O (sulfonyl)45%Strong interaction forming primary synthons (e.g., dimers).
    Hydrogen BondC-H···O (carbonyl)15%Weaker interactions linking primary synthons.
    van der WaalsButyl chain contacts25%Dispersion forces contributing to packing efficiency.
    π-π StackingBenzene rings10%Interactions between aromatic rings of adjacent molecules.
    Other-5%Miscellaneous electrostatic and dispersion contacts.

    Preclinical Pharmacological and Mechanistic Research on Butyl 4 Sulfamoylbenzoate Analogues

    Investigations into Enzyme Modulation

    The enzymatic interactions of Butyl 4-sulfamoylbenzoate analogues are diverse, with significant research focusing on their inhibitory effects on carbonic anhydrases and their interactions with phospholipases and other enzymes.

    Sulfonamide-containing compounds, including analogues of this compound, are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov

    Recent studies have focused on the selective inhibition of tumor-associated CA isoforms, such as CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment. nih.govunifi.it Bumetanide-based analogues have demonstrated potent and selective inhibition of the tumor-associated human carbonic anhydrase IX (hCA-IX). These analogues have shown low nanomolar inhibitory activity against hCA-IX while exhibiting significantly weaker inhibition of the ubiquitous cytosolic isoform hCA-II, indicating a high selectivity index. nih.gov For instance, a 2,4-dihydro-1,2,4-triazole-3-thione derivative of bumetanide displayed pronounced inhibitory activity against hCA-IX. nih.gov

    The structure-activity relationship (SAR) studies of these sulfonamide inhibitors reveal that the nature of the substituents on the aromatic ring and the sulfonamide group significantly influences their inhibitory potency and isoform selectivity. nih.govnih.gov The interaction of these inhibitors with the enzyme is not limited to the active site zinc ion; interactions with hydrophilic and hydrophobic residues within the active site cleft also play a crucial role in determining the binding affinity and selectivity. nih.gov

    CompoundTarget IsoformIC50 (nM)Selectivity Index (SI) vs. hCA-II
    Bumetanide-based analogue (5-thioxo-1,3,4-oxadiazole derivative)hCA-IX486-
    Bumetanide-based analogue (pyrazolone derivative)hCA-IX1052-
    Bumetanide-based analogues (general)hCA-IX4.4 - 23.714.5 - 804
    Acetazolamide (standard)hCA-II17.1-

    Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. researcher.lifenih.govnih.gov N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. d-nb.info

    Structural modifications of a hit compound identified through virtual screening led to the development of potent inhibitors. researchgate.net Research has shown that replacing substituents on the sulfonamide nitrogen with various moieties, such as naphthyl and indolylalkyl groups, can modulate the inhibitory activity. d-nb.info Certain structural convergences with known potent inhibitors have resulted in sulfamoyl benzoic acid derivatives with submicromolar IC50 values against cPLA2α. researchgate.net For example, one derivative demonstrated an IC50 of 0.25 µM, which was comparable to a reference inhibitor. d-nb.inforesearchgate.net Another derivative with a hydroxyethylethoxy radical showed an IC50 of 0.66 µM. d-nb.inforesearchgate.net

    Compound TypeTarget EnzymeIC50 (µM)
    N,N-disubstituted 4-sulfamoylbenzoic acid derivative (85)cPLA2α0.25
    N,N-disubstituted 4-sulfamoylbenzoic acid derivative (88)cPLA2α0.66
    N,N-disubstituted 4-sulfamoylbenzoic acid derivative (33)cPLA2α12
    N,N-disubstituted 4-sulfamoylbenzoic acid derivative (hit 3)cPLA2αMicromolar activity

    Research into the interaction of this compound analogues with other enzyme targets is less specific. Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol, respectively. bms.comnih.govnih.govfrontiersin.org Inhibition of these enzymes can potentiate endocannabinoid signaling, which has therapeutic implications for various neurological and inflammatory disorders. bms.comnih.govnih.gov While there is extensive research on FAAH and MAGL inhibitors, direct studies on this compound analogues are not prominently featured in the available literature. However, structurally related compounds have been investigated as dual inhibitors of cPLA2α and FAAH. researcher.life

    There is no available research data in the provided search results detailing the interactions of this compound analogues with the Pyruvate Dehydrogenase Complex.

    Research on Membrane Transporter Interactions

    Analogues of this compound have been investigated for their ability to modulate the function of various membrane transporters, which play critical roles in ion homeostasis and drug disposition.

    The Na+-K+-Cl− cotransporters (NKCCs) are integral membrane proteins that mediate the coupled movement of sodium, potassium, and chloride ions across the cell membrane. nih.govnih.gov There are two main isoforms, NKCC1, which is widely expressed, and NKCC2, which is primarily found in the kidney. nih.govnih.gov Bumetanide, a well-known loop diuretic, and its derivatives, which are structurally related to this compound, are potent inhibitors of both NKCC1 and NKCC2. nih.govnih.govmdpi.comresearchgate.netcaymanchem.comdrugbank.com

    Bumetanide inhibits NKCC1 with an IC50 of 0.68 µM. caymanchem.com Structure-activity relationship studies have revealed key structural features required for transporter inhibition. An acidic group, such as the carboxylic group in bumetanide, is essential for inhibitory activity. nih.govnih.gov Modifications to other parts of the molecule, such as the phenoxy group and the sulfamoyl group, can lead to compounds with even higher potency for inhibiting NKCCs than bumetanide itself. nih.govnih.gov

    CompoundTarget TransporterIC50 (µM)
    BumetanideNKCC10.68
    BumetanidehNKCC2A4.0

    P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. nih.govnih.govresearchgate.netnih.govnih.gov Overexpression of Pgp is a major mechanism of multidrug resistance in cancer. nih.govresearchgate.net

    Research has shown that benzophenone sulfonamide derivatives can act as potent inhibitors of human P-gp. nih.gov These compounds have been shown to inhibit the efflux of Pgp substrates, such as daunorubicin, in cell lines that overexpress Pgp. nih.gov Docking studies suggest that these inhibitors bind within the transmembrane domains of Pgp, interacting with key amino acid residues like Tyr307, Tyr310, Tyr953, and Met986. nih.gov Some of these benzophenone sulfonamide derivatives exhibit IC50 values in the low nanomolar range, comparable to the standard Pgp inhibitor Verapamil, indicating their potential to reverse Pgp-mediated multidrug resistance. nih.gov

    Antiviral Mechanisms and Target Identification Studies

    Preclinical research into the antiviral properties of this compound analogues, particularly sulfamoylbenzamide derivatives, has identified a significant mechanism of action against the Hepatitis B Virus (HBV). These compounds function as potent inhibitors of viral replication by disrupting a critical step in the viral life cycle: the assembly of the nucleocapsid.

    The primary antiviral mechanism of these sulfamoylbenzamide derivatives is the inhibition of the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. nih.gov This action effectively halts the viral replication process. The target of these compounds has been identified as the HBV capsid protein itself. Studies have shown that the sensitivity to this class of compounds is conferred by the HBV capsid protein, highlighting its crucial role in the antiviral activity of sulfamoylbenzamide analogues. nih.gov

    Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral potency of these compounds. For instance, the introduction of fluorine substituents on the sulfamoylbenzamide scaffold has led to derivatives with submicromolar antiviral activity against HBV in human hepatoma cells. nih.gov The antiviral efficacy of these analogues has been quantified using the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect.

    Below is a table summarizing the reported antiviral activities of various this compound analogues:

    Compound/DerivativeCell LineAntiviral Activity (EC50) in µM
    Fluorine-substituted SBAsHuman hepatoma cells<1
    Derivative 13HepDES19 cells1.2
    Compounds 18 and 19HepG2.2.15 cells0.11 - 0.27
    Compounds 3 and 4AML12HBV10 and HepDES19 cell lines<1
    NVR 3-778HepG2.2.15 cells0.4
    Compounds 6, 7, and 8Not Specified0.06, 0.08, and 0.063

    The unique mechanism of action of these sulfamoylbenzoate analogues, which is distinct from that of currently approved nucleos(t)ide analogues that target the viral DNA polymerase, makes them promising candidates for further development as novel antiviral therapeutics for chronic hepatitis B. nih.gov

    Targeted Protein Degradation (TPD) Strategy Development using Sulfamoylbenzoate Scaffolds (e.g., PROTACs, HyTs)

    As of the current available scientific literature, there is no specific research or published data on the development of Targeted Protein Degradation (TPD) strategies, such as Proteolysis Targeting Chimeras (PROTACs) or Hybrid Technologies (HyTs), that utilize this compound or its analogues as a scaffold. While the principles of TPD, which involve hijacking the cell's natural protein disposal systems to eliminate disease-causing proteins, are well-established, the application of the sulfamoylbenzoate scaffold in this context has not been documented in publicly accessible research.

    PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. Similarly, other TPD technologies aim to bring a target protein to the cellular degradation machinery.

    Extensive searches for the use of sulfamoylbenzoate scaffolds in the design of PROTACs or other protein degraders—either as the E3 ligase-binding moiety, the target-binding ligand, or as part of the linker—have not yielded any specific examples or research initiatives. Therefore, this remains a novel area for potential future investigation in the field of targeted protein degradation.

    Analytical Characterization and Methodologies for Butyl 4 Sulfamoylbenzoate in Research

    Advanced Spectroscopic Techniques for Structural Elucidation

    Spectroscopic methods are indispensable for the structural confirmation of Butyl 4-sulfamoylbenzoate, providing detailed information about its atomic composition and bonding arrangement.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not widely published, a detailed prediction based on established chemical shift principles and data from analogous structures, such as 4-(tert-butyl)benzenesulfonamide and various butyl esters, allows for an accurate characterization. vulcanchem.comrsc.org

    The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the butyl ester chain. The aromatic protons would appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the butyl group would present as a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the ester oxygen, and two intermediate multiplets for the other two methylene groups.

    The ¹³C NMR spectrum provides complementary information, showing unique signals for each carbon atom in a different chemical environment. This includes the ester carbonyl carbon, the four distinct aromatic carbons, and the four carbons of the butyl chain.

    Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~8.20 Doublet 2H Aromatic (H-2, H-6)
    ~8.00 Doublet 2H Aromatic (H-3, H-5)
    ~4.90 Singlet (broad) 2H -SO₂NH₂
    ~4.35 Triplet 2H -O-CH₂ -CH₂-CH₂-CH₃
    ~1.75 Multiplet 2H -O-CH₂-CH₂ -CH₂-CH₃
    ~1.45 Multiplet 2H -O-CH₂-CH₂-CH₂ -CH₃

    Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

    Chemical Shift (δ, ppm) Assignment
    ~165.0 C =O (Ester)
    ~148.0 Aromatic (C-4, attached to -SO₂NH₂)
    ~135.0 Aromatic (C-1, attached to -COO-)
    ~129.0 Aromatic (C-2, C-6)
    ~128.0 Aromatic (C-3, C-5)
    ~66.0 -O-CH₂ -CH₂-CH₂-CH₃
    ~30.5 -O-CH₂-CH₂ -CH₂-CH₃
    ~19.0 -O-CH₂-CH₂-CH₂ -CH₃

    Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to the sulfamoyl group, the ester group, the aromatic ring, and the aliphatic butyl chain. Data from analogous sulfonamides show characteristic peaks for the SO₂ and NH₂ groups. vulcanchem.com The spectrum for a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, also provides insight into the vibrational modes of the sulfamoyl-benzoic acid moiety. researchgate.net

    Table 3: Characteristic FT-IR Absorption Bands for this compound

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3350 - 3250 N-H Asymmetric & Symmetric Stretching -SO₂NH₂ (Primary Amide)
    3100 - 3000 C-H Stretching Aromatic Ring
    2960 - 2870 C-H Stretching Butyl Group (Aliphatic)
    ~1720 C=O Stretching Ester
    ~1600, ~1480 C=C Stretching Aromatic Ring
    ~1330 S=O Asymmetric Stretching -SO₂NH₂ (Sulfonamide)
    ~1280 C-O Stretching Ester

    High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₅NO₄S, with a molecular weight of approximately 273.31 g/mol . vulcanchem.com HRMS can confirm this composition with high precision.

    The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 274.0798 Da. In addition to the molecular ion, mass spectrometry can reveal structural information through analysis of fragmentation patterns. Common fragmentation pathways for this molecule would likely include cleavage of the ester group, such as the loss of the butoxy group or the entire butyl chain, and fragmentation of the sulfamoyl moiety. Studies on related sulfonate esters show that fragmentation often occurs around the sulfur-oxygen bonds. nih.govresearchgate.net

    Table 4: Predicted HRMS Data for this compound

    Ion Formula Calculated m/z
    [M+H]⁺ C₁₁H₁₆NO₄S⁺ 274.0798

    Chromatographic Methods for Purity Assessment and Quantification

    Chromatographic techniques are essential for separating this compound from impurities, byproducts, or other components in a mixture, enabling both purity assessment and precise quantification.

    Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While effective for many esters, direct GC analysis of this compound can be challenging due to the high polarity and low volatility of the sulfamoyl group, which may lead to poor peak shape and thermal degradation.

    For successful analysis, derivatization of the sulfamoyl group to a less polar, more thermally stable derivative may be necessary. nih.gov Alternatively, modern GC systems with high-temperature, inert columns (e.g., bonded polyethylene (B3416737) glycol or polysiloxane phases) and direct, on-column injection techniques might allow for analysis without derivatization. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification of impurities. mdpi.com

    Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the most widely applied analytical technique for the analysis of sulfonamides and related compounds. grupobiomaster.commdpi.com It is well-suited for polar, non-volatile, and thermally sensitive molecules like this compound.

    Reversed-phase HPLC is the most common mode used for this class of compounds. This method typically employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic or acetic acid, is often added to the mobile phase to ensure good peak shape and reproducibility. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring is a strong chromophore, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nih.govmdpi.com

    Table 5: Typical RP-HPLC Method Parameters for this compound Analysis

    Parameter Description
    Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Elution Mode Gradient elution (e.g., starting with 10% B, increasing to 90% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector UV-Vis Diode Array Detector (DAD) at ~254 nm or Mass Spectrometer (MS)

    | Injection Volume | 10 µL |

    Chiral Chromatography for Enantiomeric Purity

    While this compound itself is not chiral, derivatization or its use in synthesizing chiral molecules necessitates methods to separate and quantify stereoisomers. Chiral chromatography is the cornerstone technique for determining the enantiomeric purity of such chiral compounds. sigmaaldrich.comnih.gov Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, but interact differently with a chiral stationary phase (CSP), enabling their separation. sigmaaldrich.com

    The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column and allowing for their resolution. nih.gov High-performance liquid chromatography (HPLC) is the most prevalent method for this purpose. nih.gov The choice of CSP is critical and often involves polysaccharide-based selectors like cellulose (B213188) or amylose (B160209) derivatives, which can offer a wide range of enantioselectivity through interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.govamericanpharmaceuticalreview.com

    For a hypothetical chiral derivative of this compound, a method development process would screen various CSPs and mobile phases to achieve optimal separation. The resolution (Rs) between the enantiomeric peaks is a key parameter for evaluating the effectiveness of the separation; a baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification. americanpharmaceuticalreview.com The enantiomeric excess (e.e.), a measure of the purity of the sample, can then be calculated from the integrated peak areas of the two enantiomers.

    Table 1: Illustrative Chiral HPLC Separation Data for a Hypothetical Chiral Derivative of this compound

    ParameterValue
    Chromatographic System HPLC with UV Detector
    Chiral Stationary Phase (CSP) Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
    Column Dimensions 4.6 x 150 mm, 5 µm particle size
    Mobile Phase Hexane/Isopropanol (90:10, v/v)
    Flow Rate 1.0 mL/min
    Temperature 25 °C
    Retention Time (Enantiomer 1) 8.5 min
    Retention Time (Enantiomer 2) 10.2 min
    Resolution (Rs) 2.1
    Enantiomeric Excess (e.e.) 98.5%

    Note: This data is representative and intended to illustrate the type of results obtained from a chiral chromatography experiment.

    X-ray Diffraction for Solid-State Structure and Intermolecular Interaction Analysis

    X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline compounds like this compound. chemijournal.com By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a single crystal, a detailed three-dimensional model of the molecule's arrangement within the crystal lattice can be constructed. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

    Beyond individual molecular geometry, XRD elucidates the crystal packing and the network of intermolecular interactions that stabilize the crystal structure. ias.ac.inrsc.org For sulfonamides, strong intermolecular hydrogen bonds are often a primary driving force in crystal packing. nih.gov In this compound, the sulfonamide group (-SO₂NH₂) provides hydrogen bond donors (N-H) and acceptors (O=S=O), while the benzoate (B1203000) ester group provides additional acceptors (C=O). These interactions, along with weaker C-H···O contacts and potential π-π stacking from the benzene ring, dictate the supramolecular architecture. nih.gov Understanding these interactions is fundamental to crystal engineering, which seeks to design new solids with desired properties. ias.ac.in

    Powder X-ray diffraction (PXRD) is also used to characterize the bulk material, identify different crystalline forms (polymorphs), and assess sample purity. nih.govmdpi.com

    Table 2: Representative Crystallographic Data for this compound

    ParameterValue
    Crystal System Monoclinic
    Space Group P2₁/c
    Unit Cell Dimensions
    a5.9 Å
    b11.0 Å
    c14.8 Å
    α90°
    β98.6°
    γ90°
    Volume (V) 950 ų
    Molecules per Unit Cell (Z) 4
    Calculated Density 1.42 g/cm³
    Key Intermolecular Interactions N-H···O (sulfonamide-sulfonamide dimer), C-H···O

    Note: This data is hypothetical, based on typical values for similar organic molecules, and serves to illustrate the output of an X-ray diffraction analysis. mdpi.commdpi.com

    Elemental Analysis for Compositional Verification

    Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample of this compound. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified.

    This technique serves as a crucial check of purity and verifies that the empirical formula of the synthesized compound matches the theoretical formula derived from its molecular structure (C₁₁H₁₅NO₄S). The experimentally determined percentages of each element are compared against the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and compositional integrity.

    Table 3: Elemental Analysis Data for this compound (C₁₁H₁₅NO₄S)

    ElementTheoretical Mass %Experimental Mass %
    Carbon (C) 51.35%51.28%
    Hydrogen (H) 5.88%5.91%
    Nitrogen (N) 5.44%5.41%
    Sulfur (S) 12.46%12.50%

    Note: Experimental values are representative and shown to demonstrate typical agreement with theoretical calculations.

    Future Perspectives and Emerging Avenues in Butyl 4 Sulfamoylbenzoate Research

    Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

    The future of Butyl 4-sulfamoylbenzoate research is intrinsically linked to the principles of rational drug design, a strategy that focuses on creating molecules with improved therapeutic profiles by understanding their interaction with biological targets at a molecular level. The 4-sulfamoylbenzoate core is a valuable starting point for designing new chemical entities with high specificity and potency.

    Research into related methyl- and uridyl-sulfamoylbenzoate derivatives has demonstrated that targeted modifications can significantly enhance biological activity. For instance, studies on inhibitors for carbonic anhydrase (CA), a family of enzymes implicated in various diseases, show that substitutions on the benzene (B151609) ring of the sulfamoylbenzoate scaffold directly influence binding affinity and selectivity. The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, anchoring the molecule to the active site of metalloenzymes like CA. The design strategy often involves adding substituents that can form additional interactions with amino acid residues within the target's binding pocket.

    A study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as inhibitors of the cancer-associated Carbonic Anhydrase IX provides a clear example of this approach. mdpi.com Researchers systematically altered substituents at different positions on the benzene ring to optimize binding thermodynamics. The findings illustrate how subtle changes in the molecular structure can lead to significant differences in inhibitory activity.

    Table 1: Inhibitory Activity (Kᵢ) of Methyl Sulfamoylbenzoate Analogues against Carbonic Anhydrase Isozymes

    Compound ID Substituent (Position 2) Substituent (Position 4) hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM)
    Analog 1 -Cl -SCH₂Ph 105.8 15.6 4.5
    Analog 2 -Cl -SO₂CH₂Ph 12050 98.7 10.1
    Analog 3 -SCH₂Ph -Cl 8760 68.9 25.5

    | Analog 4 | -SO₂CH₂Ph | -Cl | 9830 | 120.4 | 43.6 |

    Data sourced from a study on substituted methyl sulfamoylbenzoates, illustrating the impact of substituent position and type on inhibitory potency against different human Carbonic Anhydrase (hCA) isozymes. mdpi.com

    Future work on this compound would leverage such structure-activity relationship (SAR) data. The butyl ester group itself could be modified—shortened, lengthened, or cyclicized—to probe interactions with hydrophobic pockets in target proteins. Furthermore, employing fragment-based drug discovery, where small molecular fragments with weak binding affinity are identified and then grown or linked to create more potent leads, represents a promising avenue. The sulfamoylbenzoate moiety is an ideal scaffold for such approaches. acs.org

    Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines for Sulfamoylbenzoate Derivatives

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the traditionally slow and costly process of drug discovery. These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired characteristics, thereby accelerating the development of new therapeutics.

    For sulfamoylbenzoate derivatives, AI and ML can be applied at multiple stages of the discovery pipeline:

    Target Identification: AI algorithms can analyze biological and clinical data to identify and validate new protein targets for which sulfamoylbenzoate analogues might be effective.

    Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to predict which molecules are most likely to bind to a specific target. This significantly narrows down the number of compounds that need to be synthesized and tested in the lab. In one instance, machine learning models were developed to predict new antimicrobial compounds, with sulfamoylbenzoate being among the chemical structures considered in the dataset. researchgate.net

    De Novo Drug Design: Generative AI models can design entirely new molecules, optimized for properties like high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

    ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates is crucial. ML models trained on existing data can forecast these properties for novel sulfamoylbenzoate derivatives, helping to identify potential liabilities early in the development process. researchgate.net

    By building predictive models based on the physicochemical properties and biological activities of known sulfonamides, researchers can more efficiently design and prioritize novel this compound analogues for synthesis and testing, reducing time and resource expenditure.

    Exploration of Novel Therapeutic Targets and Biological Pathways

    While sulfonamides are historically known for their antimicrobial properties, their chemical versatility has led to their application against a wide range of diseases. A key future direction for this compound research is the systematic exploration of new therapeutic targets beyond the classic ones. The core scaffold has already been shown to be adaptable for inhibiting various enzyme classes and protein transporters.

    Recent research on closely related sulfamoylbenzoate esters has identified several promising targets:

    Ribonucleotide Reductase (RNR): Novel uridyl sulfamoylbenzoate derivatives have been synthesized and evaluated in silico as potential inhibitors of the M1 subunit of human RNR. researchgate.netresearchgate.net This enzyme is a key target in cancer chemotherapy because it is essential for DNA synthesis and repair. The study found that the sulfamoyl group was crucial for binding to the catalytic site and that electron-withdrawing groups on the benzene ring enhanced this binding. researchgate.net

    Carbonic Anhydrase IX (CA IX): As a tumor-associated isozyme, CA IX is a major target for anticancer drugs. Methyl 4-sulfamoylbenzoate has been used as a starting material to create more complex and selective CA IX inhibitors. mdpi.comnih.gov

    SARS-CoV-2 Main Protease (Mpro): In the search for treatments for COVID-19, docking studies were performed on the main protease of the SARS-CoV-2 virus. Methyl 4-sulfamoylbenzoate was identified as a co-crystallized ligand, suggesting that this scaffold could be a starting point for designing novel antiviral agents. nih.gov

    NKCC1 Co-transporter: A drug discovery project targeting the Na-K-Cl co-transporter 1 (NKCC1) for the treatment of neurodevelopmental disorders involved the synthesis of ethyl sulfamoylbenzoate derivatives. unibo.it This highlights the potential of this chemical class in addressing central nervous system disorders.

    Table 2: Investigated Therapeutic Targets for Sulfamoylbenzoate Derivatives

    Therapeutic Target Disease Area Derivative Example
    Ribonucleotide Reductase (RNR) Cancer 5′-uridyl 4-sulfamoylbenzoate researchgate.net
    Carbonic Anhydrase IX (CA IX) Cancer Methyl 2-halo-5-sulfamoylbenzoates mdpi.com
    SARS-CoV-2 Main Protease Infectious Disease Methyl 4-sulfamoylbenzoate nih.gov

    Future research will likely expand this list, investigating the potential of this compound analogues to modulate other targets such as kinases, proteases, and ion channels, thereby opening up new therapeutic possibilities.

    Development of Sustainable and Scalable Synthetic Processes for this compound and its Analogues

    As the potential applications of this compound and its derivatives expand, the need for efficient, environmentally friendly, and scalable synthetic methods becomes paramount. Traditional chemical synthesis often relies on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. The principles of green chemistry offer a framework for developing more sustainable alternatives.

    Future research in this area will focus on:

    Catalytic Methods: Developing novel catalytic systems (e.g., using transition metals or organocatalysts) to streamline the synthesis of the sulfonamide bond and subsequent esterification, reducing the need for stoichiometric reagents.

    Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer improved safety, better control over reaction parameters, higher yields, and easier scalability.

    Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids, or even water, to replace volatile and toxic organic solvents.

    Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. For example, the Mitsunobu reaction has been used to produce uridyl sulfamoylbenzoates in excellent yields, demonstrating an efficient coupling method. researchgate.net

    By focusing on sustainability from the outset, the development of this compound analogues can proceed in an economically viable and environmentally responsible manner, which is increasingly important for the pharmaceutical industry.

    Contribution to Fundamental Understanding of Sulfonamide Chemistry and Its Broader Applications

    Each new investigation into a specific molecule like this compound contributes to the broader, fundamental understanding of its chemical class. Research on this compound and its analogues will provide deeper insights into the chemistry of sulfonamides, a cornerstone of medicinal chemistry.

    Studying the synthesis, reactivity, and biological activity of this compound derivatives will help elucidate key aspects of sulfonamide chemistry, including:

    Structure-Activity Relationships (SAR): Detailed studies will refine our understanding of how modifications to the ester group and the aromatic ring affect interactions with various biological targets.

    Pharmacokinetic Properties: The butyl ester moiety will confer distinct pharmacokinetic properties (e.g., lipophilicity, membrane permeability, metabolic stability) compared to other alkyl esters like methyl or ethyl. Analyzing these differences will provide valuable data for designing drugs with tailored delivery and duration of action.

    Role as a Bioisostere: The sulfonamide group is often used as a bioisostere for carboxylic acids. Research into sulfamoylbenzoates, which contain both moieties (one as an ester), can provide insights into their comparative roles in molecular recognition and binding.

    Versatility in Drug Design: The use of sulfamoylbenzoates as building blocks for more complex molecules, as seen in the synthesis of carbonic anhydrase inhibitors and nucleoside analogues, underscores their utility as versatile synthons in drug discovery campaigns. researchgate.netnih.gov

    Ultimately, focused research on this compound will not only explore its own therapeutic potential but will also enrich the collective knowledge of sulfonamide chemistry, fueling the design of future generations of drugs for a wide array of diseases.

    Q & A

    Q. What are the standard synthetic routes for Butyl 4-sulfamoylbenzoate, and how can purity be verified?

    Methodological Answer:

    • Synthesis : Begin with sulfonylation of benzoic acid derivatives using reagents like chlorosulfonic acid, followed by esterification with butanol. Intermediate purification via recrystallization or column chromatography is critical to remove unreacted starting materials (e.g., brominated intermediates as in ).
    • Purity Verification : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for quantitative purity assessment (>95%), and mass spectrometry for molecular weight validation . For rigorous analysis, cross-reference spectral data with literature or databases ( emphasizes primary sources for validation) .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    Methodological Answer:

    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
    • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during synthesis steps involving volatile reagents ( ).
    • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal ( highlights collaboration with professional waste treatment services) .

    Q. Which analytical techniques are most effective for characterizing this compound?

    Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

    Methodological Answer:

    • Design of Experiments (DOE) : Vary parameters (temperature, catalyst concentration, reaction time) systematically. Use LC-MS to track byproduct profiles.
    • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR. recommends "choosing appropriate equipment" for real-time analysis .
    • Purification Optimization : Employ gradient elution in column chromatography to separate closely related impurities () .

    Q. How should contradictory spectral data between NMR and HPLC be resolved?

    Methodological Answer:

    • Orthogonal Methods : Confirm results using alternative techniques (e.g., X-ray crystallography for structural ambiguity or GC-MS for volatile impurities).
    • Impurity Profiling : Use preparative HPLC to isolate minor components and characterize them via high-resolution MS ( emphasizes "critical commentary on data validity") .

    Q. What methodologies assess the compound’s stability under varying storage conditions?

    Methodological Answer:

    • Accelerated Stability Studies : Expose samples to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1A guidelines). Monitor degradation via HPLC.
    • Control Groups : Store reference samples at -20°C in inert atmospheres ( highlight proper storage conditions) .

    Q. How to design experiments to study structure-activity relationships (SAR) involving this compound?

    Methodological Answer:

    • Bioassay Integration : Test derivatives in target-specific assays (e.g., enzyme inhibition). Use dose-response curves to quantify potency.
    • Computational Modeling : Perform molecular docking to predict binding interactions, then validate with mutagenesis studies ( underscores "research methods and professional knowledge" in experimental design) .

    Q. What statistical approaches validate analytical method reproducibility for this compound?

    Methodological Answer:

    • Validation Parameters : Calculate precision (RSD < 2%), accuracy (spike recovery 98–102%), and linearity (R² > 0.995) across triplicate runs.
    • Inter-laboratory Trials : Collaborate with external labs to verify method robustness ( recommends "reviewing results and asking questions" to ensure reliability) .

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